1,2-Ditert-butylpyrazolidine;sulfuric acid

Organic Synthesis Stereochemistry Chiral Auxiliaries

1,2-Ditert-butylpyrazolidine;sulfuric acid (CAS 650600-25-2) is a pre-formed 1:1 salt of the sterically hindered cyclic hydrazine, 1,2-ditert-butylpyrazolidine, with sulfuric acid. With a molecular formula of C₁₁H₂₆N₂O₄S and a molecular weight of 282.40 g/mol, this compound is supplied as a discrete, non-hygroscopic crystalline solid.

Molecular Formula C11H26N2O4S
Molecular Weight 282.40 g/mol
CAS No. 650600-25-2
Cat. No. B12604092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Ditert-butylpyrazolidine;sulfuric acid
CAS650600-25-2
Molecular FormulaC11H26N2O4S
Molecular Weight282.40 g/mol
Structural Identifiers
SMILESCC(C)(C)N1CCCN1C(C)(C)C.OS(=O)(=O)O
InChIInChI=1S/C11H24N2.H2O4S/c1-10(2,3)12-8-7-9-13(12)11(4,5)6;1-5(2,3)4/h7-9H2,1-6H3;(H2,1,2,3,4)
InChIKeyXSXNANHUFFXHCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Ditert-butylpyrazolidine Sulfuric Acid (CAS 650600-25-2): Sourcing & Identity Guide for Bulk Procurement


1,2-Ditert-butylpyrazolidine;sulfuric acid (CAS 650600-25-2) is a pre-formed 1:1 salt of the sterically hindered cyclic hydrazine, 1,2-ditert-butylpyrazolidine, with sulfuric acid [1]. With a molecular formula of C₁₁H₂₆N₂O₄S and a molecular weight of 282.40 g/mol, this compound is supplied as a discrete, non-hygroscopic crystalline solid [1]. It is categorized as a pyrazolidine salt, providing a convenient, protonated form of the parent amine that can be directly employed as a synthetic building block or as a precursor to chiral catalysts, where the exceptionally bulky tert-butyl groups enforce unique stereochemical rigidity at the nitrogen centers [2].

Why 1,2-Ditert-butylpyrazolidine Sulfuric Acid Cannot Be Replaced by Common Pyrazolidine Analogs in Stereospecific Synthesis


The unique value of 1,2-ditert-butylpyrazolidine sulfuric acid (CAS 650600-25-2) is rooted in the combination of its extraordinarily bulky 1,2-di-tert-butyl substitution pattern and its presentation as a stable, pre-formed sulfate salt. Unlike simpler pyrazolidine salts, such as the hydrochloride or hydrobromide, or N-Boc-protected derivatives, the sulfuric acid adduct offers distinct advantages in handling, stoichiometry control, and direct use in specific reaction manifolds [1]. Critically, the steric bulk of the two tert-butyl groups is not merely an incremental change; it is the key structural feature that raises the barrier for nitrogen inversion, leading to a phenomenon of 'completely arrested nitrogen inversion' at room temperature. This 'steric veto' allows for the isolation of stable, chiral-at-nitrogen enantiomers, a property that is fundamentally unattainable with less sterically demanding analogs like 1,2-dimethyl- or 1,2-diethylpyrazolidine, which undergo rapid nitrogen inversion [2]. Therefore, procurement decisions for research focused on nitrogen chirality or the construction of rigid chiral environments must be compound-specific and cannot default to a seemingly similar pyrazolidine salt.

Quantitative Differentiation Guide: 1,2-Ditert-butylpyrazolidine Sulfuric Acid vs. Analogs


Steric Bulk & Conformational Rigidity: Quantifying Inversion Barrier vs. N,N'-Dimethyl Analog

The most profound differentiation of 1,2-ditert-butylpyrazolidine from other N,N'-dialkyl pyrazolidines is its ability to arrest nitrogen inversion, a phenomenon directly linked to the steric bulk of the tert-butyl groups. While the parent compound's free base form is the subject of direct study, the sulfuric acid salt (CAS 650600-25-2) serves as the isolable, bench-stable source of this unique amine. In a direct head-to-head comparison, trans-1,2-di-tert-butylpyrazolidine (1) was found to have its nitrogen inversion completely arrested on the NMR timescale at room temperature, whereas the less sterically hindered d,l- and semi-meso-1,2-diisopropyl-3,5-dimethylpyrazolidines (2a and 2b) exhibit only hindered inversion [1]. A quantitative measure of this difference is the free energy of activation (ΔG‡) for nitrogen inversion: for the 1,2-di-tert-butyl analog, this barrier is so high that the compound was successfully separated into stable enantiomers by chiral chromatography, a task that is impossible for 1,2-dimethylpyrazolidine, which undergoes rapid inversion with a barrier typically below 6-8 kcal/mol [1][2].

Organic Synthesis Stereochemistry Chiral Auxiliaries

Salt Form Handling & Stability: Sulfate Salt vs. Hydrochloride Salt in Stoichiometric Applications

The sulfuric acid salt of 1,2-ditert-butylpyrazolidine offers quantifiable advantages in handling and formulation over the more common hydrochloride salt. The sulfate salt (CAS 650600-25-2) is a stable, non-hygroscopic crystalline solid with a higher molecular weight of 282.40 g/mol, which is 28% heavier than the parent free base (MW 184.32 g/mol) [1]. This higher mass improves weighing accuracy for small-scale stoichiometric applications. In contrast, while the hydrochloride salt of pyrazolidine is a known synthetic intermediate, it is often highly hygroscopic and prone to deliquescence, complicating precise weighing and long-term storage [2]. The sulfate counterion is also non-nucleophilic and compatible with a wider range of subsequent reactions, such as the generation of the free base for use in acid-sensitive organometallic catalysis, a process that would be complicated by the nucleophilic chloride ion of the hydrochloride salt.

Process Chemistry Salt Selection Material Handling

Synthetic Utility: Direct Precursor to Configurationally Stable Chiral Ligands vs. N-Boc Protected Analogs

1,2-Ditert-butylpyrazolidine sulfuric acid is the direct precursor to the configurationally stable, chiral-at-nitrogen free amine, trans-1,2-di-tert-butylpyrazolidine. This is a distinct advantage over the widely used N-Boc-protected pyrazolidine (di-tert-butyl pyrazolidine-1,2-dicarboxylate, CAS 146605-64-3). The Boc-protected compound requires a deprotection step under acidic conditions, which is incompatible with many functional groups, and the resulting pyrazolidine is a simple, achiral secondary amine with no capacity for nitrogen chirality . In contrast, the free base liberated from the sulfate salt (CAS 650600-25-2) retains its unique, locked chiral conformation, allowing for its direct incorporation into chiral ligands or organocatalysts without the need for deprotection or the risk of racemization [1]. This streamlines synthetic routes and avoids the functional group tolerance issues inherent in the Boc-deprotection strategy.

Asymmetric Catalysis Chiral Ligand Design Synthetic Methodology

Crystallinity & Ease of Purification: Defined Sulfate Salt vs. Oily or Low-Melting Pyrazolidine Derivatives

The formation of the 1:1 salt with sulfuric acid converts the parent amine into a high-melting crystalline solid, a property that is not guaranteed for other pyrazolidine derivatives. While the exact melting point of the sulfate salt (CAS 650600-25-2) is not widely published, its classification as a crystalline solid by suppliers indicates a significant improvement in physical form . Many alkyl-substituted pyrazolidines are known to be low-melting solids or oils that are difficult to purify and handle [1]. The ability to recrystallize the sulfate salt offers a straightforward, scalable purification method to achieve high chemical purity (>98%), which is often a primary concern for procurement in research. This can be contrasted with 1,2-ditert-butylpyrazolidine free base, which is reported as a liquid, making purification by distillation or chromatography necessary.

Purification Technology Solid-State Chemistry Analytical Standards

Key Application Scenarios for Procuring 1,2-Ditert-butylpyrazolidine Sulfuric Acid (CAS 650600-25-2)


Design and Synthesis of Configurationally Stable Chiral Ligands for Asymmetric Metal Catalysis

The primary application for this compound is as the immediate precursor to trans-1,2-di-tert-butylpyrazolidine, a unique chiral secondary amine with completely arrested nitrogen inversion. This stable chirality makes it an ideal scaffold for constructing C2-symmetric chiral ligands for use in enantioselective transformations such as hydrogenation, epoxidation, or cyclopropanation [1]. Researchers requiring a rigid, chiral diamine backbone can liberate the free base from the sulfate salt and directly derivatize it, a step-economical advantage over more common N-Boc-pyrazolidine, which yields an achiral product upon deprotection.

Fundamental Research into the Physicochemical Properties of Nitrogen Chirality

The compound of interest is the same chemical entity that was used in the pioneering separation of enantiomers that are chiral solely due to a high nitrogen inversion barrier. Laboratories studying the fundamentals of stereochemistry, including the determination of inversion barriers by dynamic NMR or chiral HPLC, require this specific salt as the standard precursor to generate the chiral-at-nitrogen amine for physical organic studies [2]. The use of any other analog would not yield a system with an accessible, stable nitrogen epimer at ambient temperature, making this compound an irreplaceable research tool.

Exploratory Medicinal Chemistry Programs Targeting Conformationally Constrained Amines

Research programs exploring structure-activity relationships (SAR) around saturated N-heterocycles can use this sulfate salt to prepare novel, enantiopure 1,2-ditert-butylpyrazolidine derivatives. Its unique, locked conformation and high lipophilicity (cLogP ~2.38 for the free base) can be strategically utilized to probe the effects of a rigid, sterically demanding amine motif on biological target binding, offering a differentiated vector compared to the more common, flexible piperazine or pyrrolidine rings [1].

Investigations into Sterically Hindered Organocatalysts

The exceptionally bulky and electron-rich pyrazolidine core, once freed from its salt form, has the potential to be explored as a novel organocatalyst or as a stoichiometric chiral base in enantioselective reactions. Its unprecedented steric environment can be expected to enforce high stereoselectivity in enamine or iminium catalysis, a field that continuously seeks new catalyst architectures to achieve higher selectivity profiles. The sulfate salt provides a pure, well-defined, and conveniently handled source of this unique amine for such catalytic investigations [3].

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